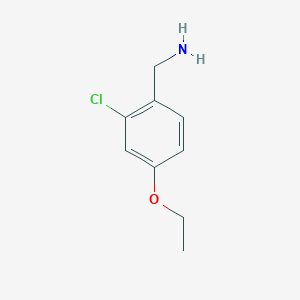
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring with a carboxylic acid group and a methylsulfanyl group attached. The presence of these groups contributes to the compound’s properties and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid are largely determined by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .Aplicaciones Científicas De Investigación
Organic Chemistry Research
Cyclopentanecarboxylic acid is used as a starting material in a range of synthetic transformations . It’s an essential carbocyclic building block in organic synthesis . The reaction establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess, providing access to a wide range of cyclic chiral synthons and bioactive molecules .
Pharmaceutical Industry
In the pharmaceutical industry, cyclopentanecarboxylic acid is used as an intermediate in the synthesis of a variety of drugs . For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
Fragrance Industry
Within the fragrance industry, cyclopentanecarboxylic acid serves as a building block for creating a variety of unique, complex scents .
Dye Synthesis
Cyclopentanecarboxylic acid can be used in the synthesis of dyes . The carboxylic acid group can react with a variety of reagents to form different types of dyes, including azo dyes and anthraquinone dyes .
Nanotechnology
Carboxylic acids, including cyclopentanecarboxylic acid, can be used in nanotechnology . They can be used to modify the surface of metallic nanoparticles, which can alter their properties and make them useful for a variety of applications .
Polymer Science
In the field of polymer science, cyclopentanecarboxylic acid can be used to synthesize or modify polymers . The carboxylic acid group can react with other monomers to form polymers, or it can be used to modify existing polymers to change their properties .
Obtaining Small Molecules
Carboxylic acids are used in organic synthesis to obtain small molecules . They can react with a variety of reagents to form different types of compounds .
Modification of Nanoparticles
Carboxylic acids, including cyclopentanecarboxylic acid, can be used in nanotechnology . They can be used to modify the surface of metallic nanoparticles, which can alter their properties and make them useful for a variety of applications .
Synthesis of Natural Polymers
In the field of polymer science, carboxylic acids can be used to synthesize or modify natural polymers . The carboxylic acid group can react with other monomers to form polymers, or it can be used to modify existing polymers to change their properties .
Propiedades
IUPAC Name |
2-methylsulfanylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWERMNICRWLMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)




![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)

